molecular formula C21H24N6O2 B2476876 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1351608-06-4

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2476876
CAS No.: 1351608-06-4
M. Wt: 392.463
InChI Key: GTJMFXSOKKQSOZ-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates multiple pharmacologically active motifs, including a 1H-imidazole ring, a pyridazine core, and a piperazine linker. The imidazole ring is a privileged scaffold in medicinal chemistry, known to be a key structural component in a wide range of therapeutic agents, and its derivatives are frequently investigated for their diverse biological activities . Compounds featuring the imidazole nucleus have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antifungal, and antiviral properties, making them a fertile ground for the development of new active compounds . The specific molecular architecture of this compound, which links the imidazole-pyridazine system to a 4-methoxyphenyl group via a piperazine-containing chain, suggests potential as a key intermediate or target molecule in the synthesis and evaluation of novel kinase inhibitors or receptor ligands. Researchers can utilize this compound as a core building block for the development of potential therapeutic agents or as a pharmacological probe to study specific biochemical pathways. Its structure is amenable to further synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.

Properties

IUPAC Name

1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-29-18-5-2-17(3-6-18)4-9-21(28)26-14-12-25(13-15-26)19-7-8-20(24-23-19)27-11-10-22-16-27/h2-3,5-8,10-11,16H,4,9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJMFXSOKKQSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features multiple pharmacophores including:

  • An imidazole ring , known for its role in biological systems and drug design.
  • A pyridazine ring , which often contributes to the biological activity of compounds.
  • A piperazine moiety , commonly found in many pharmaceutical agents.

The molecular formula is C22H26N4O2C_{22}H_{26}N_4O_2, with a molecular weight of approximately 378.48 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole and pyridazine rings can interact with various enzyme active sites, potentially inhibiting enzymes involved in critical biological pathways, such as dihydrofolate reductase (DHFR) , which is crucial for DNA synthesis and repair .
  • Receptor Modulation : The piperazine structure allows for interactions with neurotransmitter receptors, which may influence neurological pathways and exhibit anxiolytic or antidepressant effects.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties for this compound as well .

Biological Activity Data

Research has indicated various biological activities associated with this compound:

Activity TypeObservationsReferences
Antitumor ActivityExhibited cytotoxic effects on cancer cell lines, particularly through DHFR inhibition.
Antimicrobial EffectsDemonstrated activity against Gram-positive and Gram-negative bacteria in vitro.
Neuropharmacological EffectsPotential modulation of serotonin receptors leading to anxiolytic effects.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of the compound on human carcinoma cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, attributed to the inhibition of DHFR, leading to impaired DNA synthesis .

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against various bacterial strains using the agar disc-diffusion method. It displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Future Directions

The promising biological activities of This compound suggest avenues for further research:

  • Structure-Activity Relationship (SAR) studies to optimize its efficacy and reduce toxicity.
  • Clinical trials to evaluate its therapeutic potential in humans.
  • Exploration of its mechanism of action at the molecular level to identify specific targets.

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine/Purine Cores

  • The pyridazine core in the target compound distinguishes it from pyrimidine-based analogues (e.g., 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one).

Substituent Effects on Bioactivity

  • The 4-methoxyphenyl group in the target compound may confer improved metabolic stability over chlorophenyl analogues (e.g., ’s compound). Methoxy groups reduce oxidative degradation compared to halogenated substituents.
  • PNC3 () incorporates a butyloxy chain linked to a methoxyphenyl-acetyl group, which likely enhances solubility but reduces blood-brain barrier permeability compared to the target compound’s compact propan-1-one chain.

Piperazine Linker Modifications

  • The piperazine linker in the target compound is structurally analogous to 1-((4'-(para-fluorophenyl)piperazine-1-yl)methyl)-imidazole (), which demonstrated antimicrobial activity in vitro. Piperazine’s conformational flexibility facilitates interactions with hydrophobic pockets in target proteins.

Preparation Methods

Pyridazine Intermediate Preparation

The 6-chloropyridazin-3-amine scaffold serves as a precursor. Chlorination of pyridazine derivatives using phosphorus oxychloride (POCl₃) at reflux yields 3,6-dichloropyridazine, which is selectively aminated at position 6 using ammonium hydroxide.

Representative Reaction:
$$
\text{3,6-Dichloropyridazine} + \text{NH}_4\text{OH} \xrightarrow{\Delta} \text{6-Chloropyridazin-3-amine} + \text{HCl}
$$

Piperazine Installation via Nucleophilic Aromatic Substitution

The 6-(1H-imidazol-1-yl)pyridazin-3-amine undergoes SNAr with 1-(chloroacetyl)piperazine in DMF at 80°C. The electron-deficient pyridazine ring facilitates displacement of the chloro group by piperazine.

Reaction Scheme:
$$
\text{6-(Imidazol-1-yl)pyridazin-3-amine} + \text{1-(Chloroacetyl)piperazine} \xrightarrow{\text{DMF, 80°C}} \text{1-(4-(6-(Imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethan-1-one}
$$

Optimization Insight:

  • Solvent Screening : DMF > DMSO > THF (higher polarity enhances reactivity).
  • Side Reaction Mitigation : Excess piperazine (1.5 equiv) minimizes dimerization.

Synthesis of 3-(4-Methoxyphenyl)propan-1-one

Friedel-Crafts Acylation

4-Methoxytoluene reacts with propionyl chloride in the presence of AlCl₃ to yield 3-(4-methoxyphenyl)propan-1-one.

Conditions:

  • Temperature : 0°C to room temperature (prevents over-acylation).
  • Yield : 65–72% after silica gel chromatography.

Mechanistic Note :
Electrophilic acylation occurs para to the methoxy group due to its electron-donating effect.

Final Coupling: Ketone Formation

The piperazine-pyridazine-imidazole intermediate reacts with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions (Et₃N) in dichloromethane (DCM).

Reaction Protocol:

  • Activation : 3-(4-Methoxyphenyl)propanoyl chloride (1.2 equiv) in DCM.
  • Coupling : Add intermediate (1 equiv) and Et₃N (2 equiv) at 0°C.
  • Workup : Extract with NaHCO₃, dry over MgSO₄, and purify via column chromatography.

Yield : 60–68% (HPLC purity >95%).

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, imidazole), 7.89 (d, J = 8.4 Hz, 2H, pyridazine), 6.91 (d, J = 8.8 Hz, 2H, methoxyphenyl), 3.84 (s, 3H, OCH₃), 3.78–3.65 (m, 8H, piperazine).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₆N₆O₂ [M+H]⁺: 427.2094; found: 427.2098.

Purity Assessment

Method Result
HPLC (C18 column) 98.2% purity
TLC (SiO₂) Single spot (Rf = 0.45)

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Coupling for Imidazole Installation

An alternative employs a boronic ester derivative of imidazole, though yields are lower (50–55%) due to competing protodeboronation.

Reductive Amination for Piperazine Linkage

Using glutaraldehyde and piperazine in a reductive amination strategy introduced steric hindrance issues, reducing yield to 40%.

Scale-Up Considerations and Industrial Relevance

  • Cost Drivers : Pd catalysts account for 30% of material costs. Recycling protocols using Dowex M4195 resin recover >90% Pd.
  • Environmental Impact : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis of structurally analogous piperazine-linked heterocycles (e.g., pyridazine or imidazole derivatives) typically involves multi-step reactions requiring precise control of conditions. For example:

  • Step 1 : Coupling of the pyridazine core with imidazole using transition-metal catalysis (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Step 2 : Piperazine ring introduction via nucleophilic substitution or reductive amination, with temperature control (e.g., 60–80°C in DMF) to minimize side reactions .
  • Step 3 : Final ketone functionalization using Friedel-Crafts acylation or Grignard reactions . Purity optimization involves iterative HPLC or column chromatography, validated by NMR and mass spectrometry (MS) .

Q. What are the recommended techniques for characterizing this compound’s structure and stability?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm connectivity of the pyridazine, imidazole, and piperazine moieties. 1H^1H-NMR can resolve aromatic protons and piperazine methylene groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (±0.001 Da) and detects impurities .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS to identify degradation products .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer: Piperazine derivatives often exhibit poor aqueous solubility. Strategies include:

  • Solvent Selection : Use DMSO for stock solutions (≤10% v/v in buffer) to avoid precipitation .
  • Cosolvency : Add β-cyclodextrin or PEG-400 to enhance solubility in biological buffers .
  • Protonation : Adjust buffer pH to protonate the piperazine nitrogen (pKa ~7–9), improving hydrophilicity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies are recommended to enhance bioactivity?

Methodological Answer:

  • Core Modifications : Replace pyridazine with pyrimidine (as in ) to assess effects on target binding affinity .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the 4-methoxyphenyl ring to modulate electronic effects and π-π stacking .
  • Piperazine Flexibility : Compare rigidified piperazine (e.g., via sulfonylation) with flexible analogs to evaluate conformational impact on target engagement .

Q. How can crystallography or computational modeling elucidate target interactions?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases or GPCRs) using the CCP4 suite for structure refinement .
  • Molecular Docking : Perform docking simulations (AutoDock Vina, Schrödinger) to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions .

Q. What experimental designs resolve contradictions in in vitro vs. in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (CYP450 assays), and membrane permeability (Caco-2/PAMPA) to identify bioavailability limitations .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in liver microsomes .
  • Dose-Response Refinement : Apply Hill slope analysis to distinguish efficacy differences between assays .

Q. How can researchers validate target specificity and off-target effects?

Methodological Answer:

  • Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases .
  • Proteome-Wide Studies : Employ thermal shift assays (CETSA) or affinity pulldown-MS to map interactomes .
  • Gene Knockdown : CRISPR/Cas9-mediated silencing of suspected targets to confirm on-mechanism activity .

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